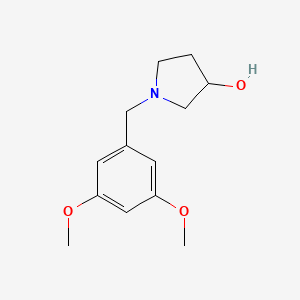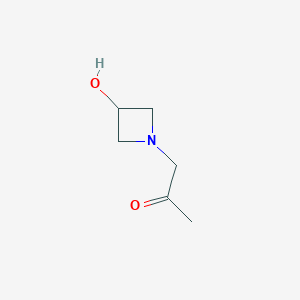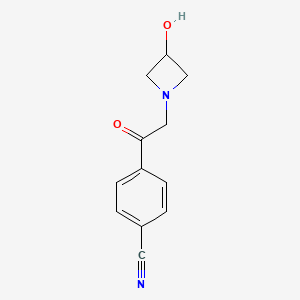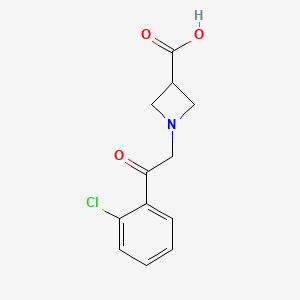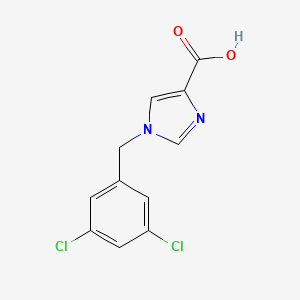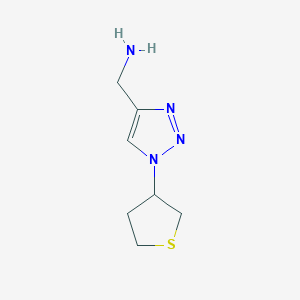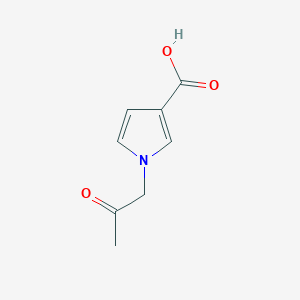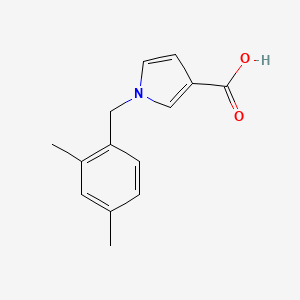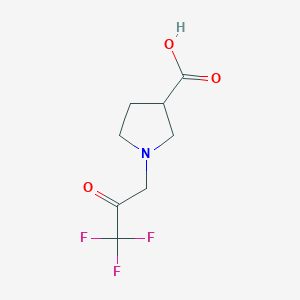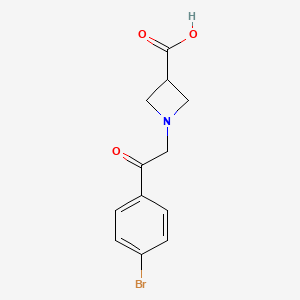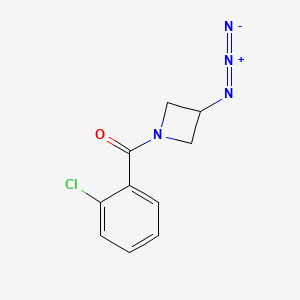
(3-Azidoazetidin-1-yl)(2-chlorophenyl)methanone
Übersicht
Beschreibung
(3-Azidoazetidin-1-yl)(2-chlorophenyl)methanone, commonly known as AZCPM, is a synthetic compound with a unique molecular structure. It is an azido-containing heterocyclic compound that has been studied extensively in the fields of chemistry and pharmacology. AZCPM has been found to have a wide range of applications in scientific research, including medicinal chemistry, drug discovery, and drug development.
Wissenschaftliche Forschungsanwendungen
Potential as Antimicrobial and Anticancer Agents
A study by Hafez, El-Gazzar, and Al-Hussain (2016) presented novel pyrazole derivatives with antimicrobial and anticancer properties. Among these, certain compounds showed higher anticancer activity than the reference drug doxorubicin, alongside significant antimicrobial effectiveness.
Anticancer and Antimicrobial Activity
Katariya, Vennapu, and Shah (2021) synthesized 1,3-oxazole clubbed pyridyl-pyrazolines and evaluated them for their anticancer activity against a 60 cancer cell line panel at the National Cancer Institute (USA), with one compound demonstrating high potency. These compounds also exhibited promising in vitro antibacterial and antifungal activities.
Pharmacological Evaluation of Nitrogen and Sulfur-Containing Compounds
Mistry and Desai (2006) explored the synthesis of nitrogen and sulfur-containing heterocyclic compounds, demonstrating their antibacterial and antifungal potentials against various pathogens.
Catalytic Asymmetric Synthesis
Wang et al. (2008) developed an enantiopure compound for catalytic asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivity, which underscores the utility of such compounds in synthetic organic chemistry.
Synthesis and Characterization for Drug Design
Shahana and Yardily (2020) reported on the synthesis and molecular docking studies of novel compounds, indicating their potential for antibacterial activity through structural optimization informed by density functional theory (DFT) calculations.
Anti-inflammatory Agents
Kalita et al. (2015) synthesized novel tetrahydropyrimidine–adamantane hybrids showing excellent anti-inflammatory activities, highlighting the therapeutic potential of structurally innovative compounds.
These studies collectively suggest the versatility of compounds with structural elements similar to (3-Azidoazetidin-1-yl)(2-chlorophenyl)methanone in pharmaceutical research, particularly in developing new antimicrobial, anticancer, and anti-inflammatory agents. The specific applications for (3-Azidoazetidin-1-yl)(2-chlorophenyl)methanone would likely align with these areas, albeit further research is necessary to directly link these findings to the compound .
Eigenschaften
IUPAC Name |
(3-azidoazetidin-1-yl)-(2-chlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O/c11-9-4-2-1-3-8(9)10(16)15-5-7(6-15)13-14-12/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWTZNKQOQIKKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2Cl)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Azidoazetidin-1-yl)(2-chlorophenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






